4-tert-Butyl-2,6-dinitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21491. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

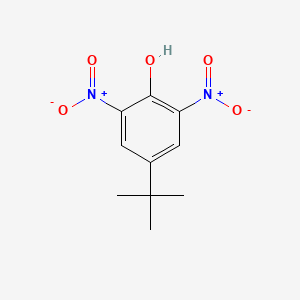

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-10(2,3)6-4-7(11(14)15)9(13)8(5-6)12(16)17/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBDTWSOYUZQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193971 | |

| Record name | 4-tert-Butyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-49-8 | |

| Record name | 4-tert-Butyl-2,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2,6-dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitro-4-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYL-2,6-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5S512RL03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-tert-Butyl-2,6-dinitrophenol synthesis from 4-tert-butylphenol

An In-Depth Technical Guide to the Synthesis of 4-tert-Butyl-2,6-dinitrophenol from 4-tert-butylphenol

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable compound in the manufacturing of pesticides, herbicides, and other chemical intermediates.[1][2][3] The synthesis is achieved through the direct electrophilic nitration of 4-tert-butylphenol. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and places a strong emphasis on the critical safety procedures required for handling the hazardous materials involved. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights and a self-validating framework for the successful and safe execution of this synthesis.

Introduction and Significance

This compound (CAS 4097-49-8) is a yellow crystalline solid belonging to the dinitrophenol class of compounds.[1] Its biological activity, primarily its ability to uncouple oxidative phosphorylation, has led to its use in agricultural applications as a herbicide and pesticide.[1] Furthermore, it serves as a versatile intermediate in the synthesis of more complex organic molecules, including dyes and pharmaceuticals.[2][3]

The most direct and common route to this compound is the dinitration of the readily available starting material, 4-tert-butylphenol. This synthesis is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. Understanding the nuances of this reaction, from mechanistic principles to practical execution and safety, is crucial for its efficient and safe implementation in a laboratory setting. This guide aims to provide that critical understanding.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from concentrated nitric acid, often with the aid of a stronger acid like sulfuric acid to facilitate its formation.

Causality of Experimental Choices:

-

Activating and Directing Effects: The phenol ring of the starting material is "activated" towards electrophilic attack by two substituents: the hydroxyl (-OH) group and the tert-butyl group.

-

The hydroxyl group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance.

-

The tert-butyl group is a moderately activating group (via inductive effect) and is also ortho, para-directing.[4]

-

-

Positional Selectivity: Since the para position is already occupied by the bulky tert-butyl group, the incoming electrophiles (the nitro groups) are directed to the two available ortho positions (carbons 2 and 6) relative to the highly activating hydroxyl group. The steric hindrance from the tert-butyl group also favors substitution at these positions over the meta positions.

The mechanism can be visualized in the following steps:

-

Generation of the Electrophile: Nitric acid is protonated by a stronger acid (or another molecule of nitric acid) and subsequently loses water to form the highly reactive nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich π-system of the 4-tert-butylphenol ring attacks the nitronium ion. This attack preferentially occurs at the C2 and C6 positions, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as water or the bisulfate ion) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final dinitrated product.

Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 15.0 g (0.1 mol) | Starting material. |

| Concentrated Nitric Acid | HNO₃ | 63.01 | ~40 mL | ~70% solution. Highly corrosive and oxidizing.[5][6] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | Solvent. Corrosive. |

| Ethanol (or Methanol) | C₂H₅OH | 46.07 | As needed | Recrystallization solvent. |

| Deionized Water | H₂O | 18.02 | As needed | For workup. |

| Crushed Ice | H₂O (solid) | 18.02 | ~500 g | For quenching the reaction. |

| Equipment | ||||

| 500 mL Three-neck flask | 1 | |||

| Magnetic stirrer & stir bar | 1 | |||

| Thermometer | 1 | |||

| Addition Funnel | 1 | For slow addition of nitric acid. | ||

| Ice Bath | 1 | For temperature control. | ||

| Buchner Funnel & Flask | 1 set | For filtration. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 15.0 g (0.1 mol) of 4-tert-butylphenol in 100 mL of glacial acetic acid.

-

Causality: Acetic acid serves as a solvent that is resistant to nitration and can moderate the reaction.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature drops to between 0-5 °C.

-

Causality: The nitration of phenols is a highly exothermic reaction.[7] Maintaining a low temperature is critical to prevent runaway reactions and reduce the formation of undesired byproducts from oxidation or over-nitration.

-

-

Nitrating Agent Addition: Slowly add 40 mL of concentrated (70%) nitric acid to the addition funnel. Add the nitric acid dropwise to the stirred solution over a period of 60-90 minutes. The internal temperature must be carefully monitored and maintained below 10 °C throughout the addition.

-

Causality: Slow, controlled addition of the nitrating agent is the most critical step for safety and selectivity. A rapid addition can cause a dangerous and uncontrollable temperature spike (thermal runaway).[8] The solution will typically turn a dark red or brown color as the reaction proceeds.

-

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Quenching and Precipitation: In a separate large beaker (e.g., 1 L), prepare a slurry of ~500 g of crushed ice and 200 mL of cold deionized water. Very slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring. A yellow solid should precipitate.

-

Causality: Quenching the reaction on ice serves two purposes: it stops the reaction and precipitates the water-insoluble organic product, separating it from the acid and solvent.

-

-

Isolation of Crude Product: Allow the ice to melt completely. Isolate the precipitated yellow solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid product on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

-

Drying: Press the crude product as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a desiccator.

Experimental Workflow Diagram

Purification and Characterization

The crude product can be purified by recrystallization to obtain a product of high purity.

Purification: Recrystallization

-

Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.

-

Add a minimum amount of hot ethanol (or methanol) to just dissolve the solid.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Property / Technique | Expected Result |

| Appearance | Light yellow to orange crystalline powder.[1][9] |

| Melting Point | 90.0 - 95.0 °C.[9] |

| Molecular Formula | C₁₀H₁₂N₂O₅.[10] |

| Molecular Weight | 240.21 g/mol .[10] |

| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm, 9H) and aromatic protons (singlet, ~8.1 ppm, 2H).[11] |

| IR (KBr) | Peaks corresponding to O-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1540 and 1350 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 240.[12] |

Safety, Handling, and Waste Disposal

THIS REACTION IS HAZARDOUS. A THOROUGH RISK ASSESSMENT MUST BE CONDUCTED BEFORE PROCEEDING.

-

Chemical Hazards:

-

Concentrated Nitric Acid: Extremely corrosive and a powerful oxidizing agent.[5] It can cause severe burns upon contact and its fumes are highly toxic if inhaled.[6][8] It reacts violently with many organic compounds and can cause fires.[6][13]

-

Glacial Acetic Acid: Corrosive and can cause skin and eye burns.

-

Dinitrophenols: These compounds are toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][10]

-

-

Reaction Hazards:

-

Exothermicity and Thermal Runaway: The nitration of phenols is highly exothermic. Failure to control the temperature can lead to a violent, uncontrolled reaction, potentially causing an explosion.[7]

-

-

Personal Protective Equipment (PPE):

-

Spill and Emergency Procedures:

-

Acid Spills: Neutralize small spills with a suitable agent like sodium bicarbonate or a commercial spill kit. For large spills, evacuate the area and contact emergency personnel.[13]

-

Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6] Remove contaminated clothing.

-

-

Waste Disposal:

-

NEVER mix nitric acid waste with organic solvent waste, as this can lead to violent reactions and explosions.[13]

-

Acidic aqueous waste should be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) under cooling before disposal according to institutional guidelines.

-

Solid waste containing the dinitrophenol product should be collected in a designated hazardous waste container.

-

Conclusion

The synthesis of this compound from 4-tert-butylphenol is a straightforward yet hazardous procedure rooted in the principles of electrophilic aromatic substitution. Success hinges on a firm understanding of the reaction mechanism and, most importantly, on the meticulous control of reaction conditions, particularly temperature. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can safely and effectively produce this valuable chemical intermediate for further application in scientific and industrial research.

References

- Nitration reaction safety - YouTube. (2024).

- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).

- This compound 4097-49-8 wiki - Guidechem. (n.d.).

- NITRIC ACID SAFETY. (n.d.).

- This compound | C10H12N2O5 | CID 20042 - PubChem. (n.d.).

- This compound | 4097-49-8 - ChemicalBook. (2023).

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).

- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).

- SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.).

- This compound(4097-49-8) 1H NMR spectrum - ChemicalBook. (n.d.).

- This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

- CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents. (n.d.).

- This compound 4097-49-8 - TCI Chemicals. (n.d.).

- This compound: A Versatile Chemical Intermediate | Supplier &. (n.d.).

- (PDF) Synthesis of 2,4-dinitrophenol - ResearchGate. (2025).

- CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 4097-49-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. web.alfredstate.edu [web.alfredstate.edu]

- 5. ehs.washington.edu [ehs.washington.edu]

- 6. ehs.com [ehs.com]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. youtube.com [youtube.com]

- 9. This compound | 4097-49-8 | TCI EUROPE N.V. [tcichemicals.com]

- 10. This compound | C10H12N2O5 | CID 20042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(4097-49-8) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

physicochemical properties of 4-tert-Butyl-2,6-dinitrophenol

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butyl-2,6-dinitrophenol

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the , a compound of significant interest in various chemical and research applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this molecule, supported by experimental insights and authoritative references.

Introduction and Molecular Overview

This compound (CAS No: 4097-49-8) is a substituted phenolic compound characterized by a phenol ring with a bulky tert-butyl group at position 4 and two electron-withdrawing nitro groups at positions 2 and 6.[1][2] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that dictate its reactivity and physical behavior. It typically appears as a yellow crystalline solid.[1][3]

Historically, dinitrophenol derivatives have been recognized for their ability to uncouple oxidative phosphorylation, a mechanism that has led to their investigation for various biochemical applications, including as weight-loss agents, though their high toxicity often restricts such uses.[3][4] In contemporary science, this compound serves primarily as an organic intermediate in synthesis and as a potential herbicide.[1][5] Its hazardous nature necessitates careful handling and a thorough understanding of its properties.[1][2][6]

Molecular Structure

The structural formula of this compound is fundamental to understanding its properties.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents, its environmental fate, and its reactivity in chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O₅ | [1][7][8] |

| Molecular Weight | 240.21 g/mol | [3][7][8] |

| Appearance | Yellow crystalline solid / powder | [1][3] |

| Melting Point | 93-96 °C | [7][9] |

| Boiling Point | 273.6 °C at 760 mmHg | [7] |

| Density | 1.347 g/cm³ | [7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [1][3] |

| LogP (Octanol-Water Partition) | 3.55 | [7] |

| pKa | The presence of two nitro groups makes it a potent acid. | [1] |

Analysis of Properties:

-

Acidity (pKa): The two nitro groups are strong electron-withdrawing groups. They delocalize the negative charge of the phenoxide ion formed upon deprotonation, thereby increasing the acidity of the phenolic proton significantly compared to unsubstituted phenol. This makes it a potent acid.[1]

-

Solubility and Lipophilicity (LogP): A LogP value of 3.55 indicates that the compound is significantly more soluble in octanol than in water, classifying it as lipophilic.[7] This is expected due to the presence of the large, nonpolar tert-butyl group and the aromatic ring. While it is sparingly soluble in water, it shows greater solubility in organic solvents.[1][3]

-

Steric Hindrance: The bulky tert-butyl group provides considerable steric hindrance around the phenol ring, which can influence its reactivity and molecular interactions.[1]

Synthesis and Reactivity

Synthetic Pathway

A common method for the preparation of this compound is through the direct nitration of 4-tert-butylphenol.[5] This reaction involves treating the starting phenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Caption: General workflow for the synthesis of this compound.

Reactivity Insights

The reactivity is dominated by the interplay of its functional groups:

-

Phenolic Hydroxyl Group: Can undergo typical reactions of phenols, such as ether and ester formation, although its acidity is greatly enhanced.

-

Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the strong deactivating effect of the two nitro groups.

-

Nitro Groups: Can be reduced to amino groups, opening pathways for the synthesis of various derivatives.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the determination of physicochemical properties must follow validated protocols. Below are methodologies for key parameters.

Protocol 1: Melting Point Determination via Capillary Method

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Causality: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities depress and broaden the melting range.

-

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (93-96 °C).[7][9] Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Protocol 2: Determination of pKa via Potentiometric Titration

-

Objective: To quantitatively measure the acidity of the phenolic proton.

-

Causality: This method relies on monitoring the change in pH of a solution of the weak acid (the phenol) as a strong base (e.g., NaOH) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

-

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., ethanol/water) to overcome its low water solubility.

-

Titration Setup: Calibrate a pH meter and place the electrode in the sample solution. Place the solution on a magnetic stirrer.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant in a burette.

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The half-equivalence point is at half the volume of the equivalence point. The pH at this half-volume is the experimental pKa.

-

Sources

- 1. CAS 4097-49-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H12N2O5 | CID 20042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 4097-49-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. guidechem.com [guidechem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 4-tert-Butyl-2,6-dinitrophenol (CAS: 4097-49-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butyl-2,6-dinitrophenol, a multifaceted chemical compound with significant historical and ongoing relevance in various scientific fields. This document delineates its chemical and physical characteristics, provides a detailed methodology for its synthesis via the nitration of 4-tert-butylphenol, and explores its primary applications. A key focus is placed on its mechanism of action as an uncoupler of oxidative phosphorylation, a property that underpins its use as a herbicide and its historical, albeit controversial, application as a weight-loss agent. Furthermore, this guide presents a thorough toxicological profile, safety and handling procedures, and detailed analytical methods for its detection and quantification. This document is intended to serve as a critical resource for researchers engaged in agrochemical development, metabolic studies, and environmental science.

Introduction

This compound, a yellow crystalline solid, is a nitrated aromatic compound belonging to the dinitrophenol family.[1] These compounds are characterized by a phenol ring substituted with two nitro groups, which are strong electron-withdrawing groups that contribute to the compound's acidic nature and reactivity.[2] Historically, dinitrophenols, such as the closely related 2,4-dinitrophenol (DNP), gained prominence for their ability to uncouple oxidative phosphorylation in mitochondria.[2] This mechanism, which disrupts the production of ATP and dissipates energy as heat, has been exploited in various applications, including as pesticides and, in the past, as metabolic stimulants for weight loss.[3]

This guide will focus on the 4-tert-butyl substituted analogue, providing a detailed examination of its synthesis, mechanisms of action, and practical applications, with a strong emphasis on the scientific principles and experimental considerations that are crucial for its study and safe handling.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application and safe handling.

| Property | Value | Reference |

| CAS Number | 4097-49-8 | [4] |

| Molecular Formula | C₁₀H₁₂N₂O₅ | [5] |

| Molecular Weight | 240.21 g/mol | [5] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 93 - 94 °C | [6] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1] |

| IUPAC Name | 4-(tert-butyl)-2,6-dinitrophenol | [5] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 4-tert-butylphenol. The bulky tert-butyl group at the para position directs the incoming nitro groups to the ortho positions.

Detailed Experimental Protocol: Nitration of 4-tert-butylphenol

This protocol is a representative procedure for the synthesis of this compound. Extreme caution should be exercised as nitration reactions are highly exothermic and can be explosive if not controlled properly.

Materials:

-

4-tert-butylphenol

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Ice

-

Ethanol

-

Deionized Water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to below 10 °C.

-

Dissolution of Starting Material: In a separate beaker, dissolve 4-tert-butylphenol in a minimal amount of glacial acetic acid or a suitable inert solvent.

-

Nitration Reaction: Slowly add the dissolved 4-tert-butylphenol to the cold nitrating mixture dropwise with vigorous stirring, ensuring the temperature of the reaction mixture does not exceed 10-15 °C. The addition rate should be carefully controlled to manage the exotherm.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.[7]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.[8]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[9]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7]

-

Applications and Mechanisms of Action

Herbicidal Activity

This compound, also known under the name Dinoterb, has been utilized as a contact herbicide for the post-emergence control of annual broadleaf weeds in various crops.[10][11] Its efficacy stems from its ability to disrupt fundamental metabolic processes in plants.

The primary mechanism of herbicidal action is the uncoupling of oxidative phosphorylation in plant mitochondria and the inhibition of photosynthesis in chloroplasts. At low concentrations, it acts as an uncoupler, while at higher concentrations, it can inhibit the electron transport chain. This disruption of energy production leads to rapid cellular dysfunction and plant death. Dinoterb is considered a non-systemic herbicide with contact action.[12]

Uncoupling of Oxidative Phosphorylation and Weight-Loss

The dinitrophenol family of compounds are classic uncouplers of oxidative phosphorylation. This process is central to their biological activity.

The lipophilic nature of this compound allows it to readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral form then diffuses into the mitochondrial matrix, where it releases the proton due to the lower proton concentration. This shuttling of protons dissipates the proton motive force that is essential for ATP synthase to produce ATP. The energy stored in the proton gradient is instead released as heat.

This increase in metabolic rate and heat production led to the historical use of dinitrophenols as weight-loss drugs in the 1930s.[13] However, due to severe and potentially fatal side effects, including hyperthermia, their use for human consumption has been banned in many countries.[10][13]

Toxicology and Safety

This compound is a toxic compound, and appropriate safety precautions are essential when handling it.

Toxicological Profile

-

Acute Toxicity: Dinitrophenols are highly toxic if swallowed, inhaled, or absorbed through the skin.[1] The oral LD50 of the related compound dinoterb in rats is 26 mg/kg.[10] Symptoms of acute exposure can include fever, sweating, thirst, headache, confusion, and increased heart and respiratory rates. Severe poisoning can lead to seizures, coma, and death, often due to uncontrolled hyperthermia.

-

Irritation: It is an irritant to the eyes, skin, and respiratory system.[1]

-

Chronic Toxicity: Prolonged or repeated exposure may have adverse effects on the liver, kidneys, and blood.[11]

-

Reproductive/Developmental Toxicity: There is evidence to suggest that dinoterb may be a reproductive or developmental toxin.[12]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A respirator may be necessary if handling the compound as a powder.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Analytical Methods

Accurate and reliable analytical methods are crucial for the detection and quantification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of semi-volatile compounds like this compound.

Sample Preparation:

-

Liquid Samples (e.g., water): Solid-phase extraction (SPE) can be used to concentrate the analyte.

-

Solid Samples (e.g., soil): Solvent extraction (e.g., with dichloromethane or acetone) followed by cleanup steps may be necessary.

Derivatization: To improve volatility and chromatographic performance, the phenolic hydroxyl group can be derivatized, for example, by silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14]

Illustrative GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 60-80°C, ramped to a final temperature of 280-300°C.

-

Injection Mode: Splitless or pulsed splitless for trace analysis.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for the trimethylsilyl derivative would be determined from its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar, non-volatile compounds and is a common method for the analysis of dinitrophenol herbicides.[15]

Illustrative HPLC Parameters:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid to ensure the analyte is in its protonated form) is a common choice.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 260-280 nm or 360-380 nm for nitrophenols).

-

Sample Preparation: Similar to GC-MS, liquid samples may be concentrated by SPE, and solid samples require extraction.

Environmental Fate

The environmental fate of this compound is an important consideration due to its toxicity.

-

Persistence: Dinitrophenol herbicides are generally not expected to be highly persistent in soil and water systems.[12] The half-life can vary depending on environmental conditions such as soil type, temperature, and microbial activity.[16]

-

Mobility: The mobility in soil is expected to be high based on the Koc value of related compounds. However, its degradation can mitigate leaching into groundwater.

-

Photodegradation: Dinitrophenols contain chromophores that absorb light at wavelengths greater than 290 nm, suggesting they may be susceptible to direct photolysis by sunlight.[16] The presence of photosensitizers in natural waters can enhance this process.

Conclusion

This compound is a compound with significant chemical and biological properties that have led to its use in diverse applications. Its synthesis, while straightforward in principle, requires careful control due to the hazardous nature of nitration reactions. The primary mechanism of action, the uncoupling of oxidative phosphorylation, is a double-edged sword, providing efficacy as a herbicide while posing significant toxicological risks. This guide has provided a detailed technical overview of this compound, from its synthesis and characterization to its applications and safety considerations. It is hoped that this comprehensive resource will be of value to researchers and professionals working with this and related compounds, promoting both scientific advancement and a culture of safety.

References

- AERU. (n.d.). Dinoterb (Ref: LS 63133). University of Hertfordshire.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14994, Dinoterb.

- Wikipedia contributors. (2023, August 25). Dinoterb. In Wikipedia, The Free Encyclopedia.

- Al-Musawi, T. J., Mengelizadeh, N., Al-Rawi, S. M., & Balarak, D. (2022). Photocatalytic Degradation of 2,4-Dinitrophenol Using TiO2 in Aqueous Solution.

- GMI - Trusted Laboratory Solutions. (2023, October 5). Pesticide Residue Analysis with HPLC.

- Haz-Map. (n.d.). Dinoterb.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20042, this compound.

- Beulke, S., & Malkomes, H. P. (2001). Effects of the herbicides metazachlor and dinoterb on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions. Biology and Fertility of Soils, 33(5), 387–394.

- PrepChem.com. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol.

- Khabarov, V. V., et al. (2014). Synthesis of 2,4-dinitrophenol. Russian Journal of General Chemistry, 84(8), 1578-1580.

- Savinov, S. N., & Pletnev, A. A. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(21), 4946–4949.

- Purdue University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- PennState Extension. (n.d.). Post Emergence Control of Broadleaf Weeds and Phytotoxicity Evaluations.

- Google Patents. (n.d.). US2868844A - Selective nitration process.

- Springer. (n.d.). Purification of Organic Compounds by Recrystallization.

- GMI - Trusted Laboratory Solutions. (2023, October 5). Pesticide Residue Analysis with HPLC.

- Pereira, C., et al. (2022). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review.

- SIELC Technologies. (n.d.). HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column.

- A Practical Handbook for Pharmaceutical Chemistry. (n.d.). CHAPTER-16.

- Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212.

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services.

- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

- Konda, L. N., et al. (2000). Photodegradation of Selected Herbicides in Various Natural Waters and Soils under Environmental Conditions. Journal of Agricultural and Food Chemistry, 48(8), 3385–3393.

- Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors.

- Dekarske, J. R., et al. (2001). Determination of 2,4-Dinitrophenol (2,4-DNP) in Simulated Radioactive Waste by High Performance Liquid Chromatography. OSTI.GOV.

- Alfa Aesar. (n.d.). Certificate of analysis: this compound, 97%.

- Chinsuwan, W., et al. (2024). Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand. Plants, 13(2), 249.

- Toth, V., et al. (2020). The effect of post emergence herbicides and their mixtures on grass and broadleaf weed control in barley (Hordeum vulgare L.). Journal of Central European Agriculture, 21(3), 576-586.

- Kumar, S., et al. (2023). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. Chemosensors, 11(1), 46.

- NC State Extension. (n.d.). Lecture 8: Postemergence Broadleaf Weed Control in Landscapes.

- Travlos, I., et al. (2024). Effectiveness and Selectivity of Pre- and Post-Emergence Herbicides for Weed Control in Grain Legumes. Plants, 13(2), 237.

- Kawai, S., et al. (1983). [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods]. Shokuhin Eiseigaku Zasshi, 24(2), 165-170.

- U.S. Environmental Protection Agency. (2000).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. This compound | C10H12N2O5 | CID 20042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Purification of Organic Compounds by Recrystallization | springerprofessional.de [springerprofessional.de]

- 9. m.youtube.com [m.youtube.com]

- 10. Dinoterb - Wikipedia [en.wikipedia.org]

- 11. Dinoterb - Hazardous Agents | Haz-Map [haz-map.com]

- 12. Dinoterb (Ref: LS 63133) [sitem.herts.ac.uk]

- 13. prepchem.com [prepchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. gmi-inc.com [gmi-inc.com]

- 16. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

steric hindrance effects of tert-butyl group in dinitrophenols

An In-depth Technical Guide: The Profound Influence of Steric Hindrance: Unraveling the Effects of the Tert-Butyl Group in Dinitrophenols

Abstract

The tert-butyl group, a cornerstone of physical organic chemistry, serves as a powerful tool for modulating molecular properties through its sheer steric bulk.[1] When incorporated into the scaffold of dinitrophenols, its effects are particularly pronounced, leading to significant and often counterintuitive alterations in acidity, spectral characteristics, and chemical reactivity. This technical guide provides a comprehensive exploration of these phenomena, offering researchers, scientists, and drug development professionals a detailed understanding of the causality behind the observed effects. We will dissect the mechanisms of steric inhibition of resonance and solvation, present quantitative data, and provide field-proven experimental protocols for the synthesis and analysis of these unique compounds.

Introduction: The Archetype of Steric Bulk

Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules, arising from the spatial arrangement of atoms.[1][2] The tert-butyl group, -C(CH₃)₃, is the quintessential sterically demanding substituent. Its tetrahedral arrangement of three methyl groups around a central quaternary carbon creates a large, conformationally rigid, and non-polar domain that physically obstructs adjacent reaction centers and functional groups.[1]

In the context of dinitrophenols, the strategic placement of tert-butyl groups, particularly at the positions ortho to the hydroxyl or nitro groups, introduces a fascinating interplay of electronic and steric effects that fundamentally alters the molecule's behavior compared to its non-hindered analogs like 2,4-dinitrophenol (2,4-DNP).[3][4]

The Dominant Effect on Acidity (pKa)

The acidity of phenols is dictated by the stability of the corresponding phenoxide anion. Electron-withdrawing groups, such as the nitro group (-NO₂), typically increase acidity by delocalizing the negative charge of the conjugate base through resonance and inductive effects, thereby stabilizing it.[5][6][7] However, the introduction of a bulky tert-butyl group, especially at the ortho positions, dramatically curtails this acid-strengthening effect through two primary mechanisms.

Steric Inhibition of Solvation

The stability of an ion in solution is critically dependent on its interaction with solvent molecules. For a phenoxide anion, solvation (e.g., via hydrogen bonding with water or methanol) is a major stabilizing factor. The presence of bulky 2,6-di-tert-butyl groups acts as a "steric shield" around the phenoxide oxygen, severely impeding the approach of solvent molecules.[8][9] This "steric inhibition to solvation" destabilizes the phenoxide anion relative to the neutral phenol, shifting the equilibrium away from dissociation and resulting in a significant increase in the pKa (a decrease in acidity).[8][9]

Steric Inhibition of Resonance

For a nitro group to exert its maximum electron-withdrawing resonance effect, its p-orbitals must be coplanar with the p-orbitals of the benzene ring. When a tert-butyl group is placed ortho to a nitro group, the steric clash between them forces the nitro group to twist out of the plane of the aromatic ring. This loss of planarity disrupts the π-orbital overlap, diminishing the resonance effect that delocalizes the phenoxide's negative charge onto the nitro group's oxygen atoms. This "steric inhibition of resonance" further reduces the stability of the conjugate base, contributing to the observed decrease in acidity.

The following diagram illustrates these steric clashes and their consequences on molecular geometry and interactions.

Caption: Steric hindrance in a di-tert-butyl dinitrophenol derivative.

Quantitative Impact on pKa

The cumulative result of these steric effects is a substantial decrease in acidity. The table below compares the pKa values of phenol and nitrophenols with their tert-butylated analogs, quantitatively illustrating the impact of steric hindrance.

| Compound | Structure | pKa Value | Key Observations |

| Phenol | C₆H₅OH | ~10.0 | Baseline acidity. |

| 4-Nitrophenol | O₂NC₆H₄OH | 7.15 | Nitro group is strongly acid-strengthening. |

| 2,4-Dinitrophenol | (O₂)₂NC₆H₃OH | 4.09[4] | Two nitro groups provide a powerful additive effect.[7] |

| 2,6-di-tert-butylphenol | (tBu)₂C₆H₃OH | ~11.7 | Bulky groups near OH inhibit solvation, decreasing acidity. |

| 2,6-di-tert-butyl-4-nitrophenol | (tBu)₂(O₂)NC₆H₂OH | 6.8[10] | Despite the NO₂ group, steric hindrance makes it a much weaker acid than 2,4-DNP.[9] |

| 2-tert-butyl-4,6-dinitrophenol | (tBu)(O₂)₂NC₆H₂OH | ~3.7-4.0 | A single ortho t-Bu group has a less pronounced acid-weakening effect. |

Alterations in Spectroscopic Properties

The geometric distortions induced by the tert-butyl group have a direct impact on the molecule's spectroscopic signature.

-

UV-Visible Spectroscopy: The electronic transitions responsible for the characteristic yellow color of dinitrophenols are affected by the planarity of the nitro groups. When a nitro group is forced out of the ring's plane, the π-conjugation is reduced. This typically results in a hypsochromic shift (a shift to a shorter wavelength, or blue shift) in the absorption maximum, as more energy is required for the electronic transition.

-

NMR Spectroscopy: In ¹H NMR, protons ortho to a tert-butyl group experience significant shielding and their signals are often shifted upfield. The steric compression can also influence the chemical shifts of the hydroxyl proton. In ¹³C NMR, the quaternary carbon of the tert-butyl group and the carbon to which it is attached have characteristic chemical shifts.

Synthesis and Chemical Reactivity

The synthesis of tert-butylated dinitrophenols typically involves the electrophilic nitration of a corresponding tert-butylphenol precursor. However, the steric bulk of the tert-butyl group profoundly influences the course of these reactions.

Directing Effects and Steric Shielding

While the tert-butyl group is an ortho, para-director due to its electron-donating inductive effect, its large size sterically hinders the ortho positions.[1] This makes substitution at the para position highly favorable.

For example, the nitration of 2,6-di-tert-butylphenol with nitric acid preferentially yields 2,6-di-tert-butyl-4-nitrophenol.[10][11] Introducing a second nitro group is significantly more challenging and may require harsh conditions, which can lead to de-tert-butylation, where a tert-butyl group is cleaved from the ring.[12][13]

The diagram below outlines a typical synthetic workflow.

Caption: Synthetic workflow for 2,6-di-tert-butyl-4-nitrophenol.

Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-nitrophenol

This protocol is adapted from established literature procedures for the nitration of hindered phenols.[10][11]

Causality: The choice of acetic acid as a solvent provides a moderately polar medium for the reaction. The controlled, dropwise addition of nitric acid at a low temperature is crucial to prevent overheating and the formation of by-products from excessive oxidation or decomposition.

Self-Validation: The purity of the final product is validated by its sharp melting point and spectroscopic data (¹H NMR, IR), which should match literature values. The appearance of a single major spot on a TLC plate indicates successful purification.

Methodology:

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-di-tert-butylphenol (1.0 eq) in glacial acetic acid (5-10 mL per gram of phenol).

-

Cooling: Cool the solution to 5-10°C in an ice-water bath.

-

Nitration: Add concentrated nitric acid (70%, ~1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 15°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The solution will typically turn a deep yellow or orange color.

-

Quenching: Slowly pour the reaction mixture into a beaker containing ice-water (10x the volume of the reaction mixture). A yellow precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or hexane, to yield pure yellow crystals of 2,6-di-tert-butyl-4-nitrophenol.

-

Characterization: Dry the product and determine its melting point, and confirm its identity using IR and NMR spectroscopy.

Applications and Significance

The unique properties imparted by steric hindrance make these compounds valuable in several fields:

-

Chemical Probes: 2,6-di-tert-butyl-4-nitrophenol (DBNP) has been investigated as an uncoupler of oxidative phosphorylation, similar to the classic 2,4-DNP.[10][11] Its increased lipophilicity, due to the tert-butyl groups, may enhance its ability to diffuse across biological membranes.[10]

-

Antioxidants and Stabilizers: Tert-butylated phenols are widely used as antioxidants in industrial applications, including lubricants, fuels, and plastics.[14][15] The steric hindrance around the hydroxyl group enhances the stability of the resulting phenoxy radical, making it an effective radical scavenger.

-

Synthetic Intermediates: The predictable reactivity of hindered phenols makes them useful building blocks in organic synthesis for creating complex molecules where specific positions need to be shielded from reaction.[16]

Conclusion

The tert-butyl group is far more than a passive substituent; it is an active director of molecular behavior. In dinitrophenols, its steric hindrance overrides the powerful electronic effects of the nitro groups, leading to a profound decrease in acidity through the dual mechanisms of inhibiting solvation and resonance. This steric influence also dictates synthetic outcomes and alters spectroscopic properties. For researchers in chemistry and drug development, a thorough understanding of these principles is essential for the rational design of molecules with tailored physicochemical properties, stability, and reactivity.

References

- Fischer, A., et al. (1970). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic, 544-548. URL: [Link]

- Fischer, A., et al. (1971). Steric Hindrance and Acidity. RSC Publishing. URL: [Link]

- University of Calgary. (n.d.). Ch24: Phenols. University of Calgary Chemistry. URL: [Link]

- Quora. (2021). What does the acidity of phenol depend on? Quora. URL: [Link]

- Wikipedia. (n.d.). Ortho effect. Wikipedia. URL: [Link]

- Quora. (2020). Will orthopedic effect also work in phenol? Quora. URL: [Link]

- Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline. URL: [Link]

- Suresh Sir Chemistry. (2025).

- JoVE. (2025). Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. URL: [Link]

- Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. Chemistry LibreTexts. URL: [Link]

- PubChem. (n.d.). 4-tert-Butyl-2,6-dinitrophenol. PubChem. URL: [Link]

- ResearchGate. (2025). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL.

- ResearchGate. (2025). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][5][8][9]triazin-4(6H)-ones.

- ResearchGate. (n.d.). Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide; X-ray crystal structures of 2,6-Di-t-butyl-c-6-hydroxy-4-methyl-r-4,c-5-dinitrocyclohex-2-enone and 2,6-.

- National Institutes of Health. (2019). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. URL: [Link]

- ResearchGate. (2025). Reactions of the super-electrophile, 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, with methoxide and tert-butoxide: basicity and steric hindrance as factors in σ-complex formation versus nucleophilic displacement.

- ResearchGate. (2025). Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant, in male Sprague–Dawley rats.

- ResearchGate. (2025). Facile synthesis and physical and spectral characterization of 2,6‐di‐tert‐butyl‐4‐nitrophenol (DBNP): A potentially powerful uncoupler of oxidative phosphorylation.

- PubChem. (n.d.). Dinoterb. PubChem. URL: [Link]

- MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. URL: [Link]

- ResearchGate. (2025). Toxicity of 2,6-Di- tert -butyl-4-Nitrophenol (DBNP).

- LookChem. (n.d.). Cas 1420-07-1,2,4-Dinitro-6-tert-butylphenol. LookChem. URL: [Link]

- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. SpectraBase. URL: [Link]

- ResearchGate. (2004). 2-tert-Butyl-4,6-dinitrophenol.

- PubMed. (2002). Percutaneous Absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in Isolated Perfused Porcine Skin. PubMed. URL: [Link]

- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. URL: [Link]

- ResearchGate. (n.d.). organic papers.

- CAS Common Chemistry. (n.d.). This compound. CAS. URL: [Link]

- PubChem. (n.d.). 2,4-Dinitrophenol. PubChem. URL: [Link]

- PubChem. (n.d.). 2,4-Di-tert-butylphenol. PubChem. URL: [Link]

- Wikipedia. (n.d.). 2,4-Dinitrophenol. Wikipedia. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Steric hindrance and acidity. Part 3.—Enthalpies and entropies of ionization of phenols in methanol - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lookchem.com [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

A Technical Guide to the Herbicidal Mechanism of 4-tert-Butyl-2,6-dinitrophenol (Dinoterb)

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: 4-tert-butyl-2,6-dinitrophenol, commonly known as dinoterb, is a dinitrophenol herbicide historically used for the pre- and post-emergence control of broadleaf weeds.[1][2] Its potent phytotoxicity stems from its primary mechanism of action as an uncoupler of oxidative phosphorylation.[1][2][3] By functioning as a protonophore, dinoterb disrupts the electrochemical proton gradient across the inner mitochondrial membrane, a critical step in cellular energy production. This guide provides an in-depth exploration of this mechanism, detailing the biochemical interactions, the downstream cellular consequences, and the experimental protocols required to validate its mode of action. It also touches upon secondary herbicidal effects, including the inhibition of photosynthetic pathways.

Introduction to Dinoterb

Dinoterb is a selective, non-systemic contact herbicide belonging to the dinitrophenol chemical class.[1] These compounds are recognized for their broad-spectrum toxicity, which is directly linked to their profound impact on cellular energy metabolism. While its use has been largely discontinued or banned in many regions, including the European Union and the United States, due to high mammalian toxicity, the study of its mechanism remains a cornerstone for understanding herbicide science and mitochondrial toxicology.[2][3][4]

Chemical Properties:

The key to dinoterb's function lies in its chemical structure: a lipophilic aromatic ring substituted with a weakly acidic hydroxyl group. This combination allows it to readily diffuse across lipid membranes and act as a proton shuttle, a process central to its herbicidal activity.

Primary Mechanism: Uncoupling of Oxidative Phosphorylation

The principal mode of action for dinoterb is the uncoupling of oxidative phosphorylation in plant mitochondria.[1][2][6] This process short-circuits the cell's primary energy-generating machinery, leading to rapid energy depletion and cell death.

The Chemiosmotic Theory: A Foundation for Energy Production

In normal plant respiration, the mitochondrial electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space. This action generates a potent electrochemical gradient, known as the proton-motive force (PMF). The PMF is the driving force used by the enzyme ATP synthase to phosphorylate ADP, producing the vast majority of the cell's ATP. This coupling of electron transport (oxidation) to ATP synthesis (phosphorylation) is fundamental to cellular life.

Dinoterb as a Protonophore: The "Short-Circuit"

Dinoterb acts as a classic protonophore, or a proton ionophore.[7][8] Its mechanism involves shuttling protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[8][9]

This occurs via a distinct cycle:

-

Protonation: In the proton-rich intermembrane space, the anionic form of dinoterb picks up a proton at its phenolic hydroxyl group, becoming a neutral, lipophilic molecule.[8]

-

Diffusion: In its neutral state, dinoterb readily diffuses across the lipid bilayer of the inner mitochondrial membrane into the proton-poor matrix.[8][10]

-

Deprotonation: Once in the alkaline environment of the matrix, the molecule releases its proton, reverting to its anionic form.

-

Return: The negatively charged dinoterb anion is then electrophoretically driven back across the membrane to the positively charged intermembrane space, ready to repeat the cycle.[8]

This continuous shuttling of protons dissipates the carefully maintained proton gradient.[7][9] The energy stored in the PMF, instead of being harnessed for ATP synthesis, is lost as heat.[7][11]

Cellular Consequences of Uncoupling

The disruption of the proton gradient triggers a cascade of detrimental effects:

-

Cessation of ATP Synthesis: Without the PMF, ATP synthase cannot produce ATP, starving the cell of its primary energy currency.[12]

-

Increased Oxygen Consumption: The ETC attempts to compensate for the low ATP levels and collapsing PMF by working at its maximum rate. This leads to a rapid and uncontrolled consumption of oxygen, a hallmark of uncoupler activity.[7]

-

Metabolic Futile Cycle: The cell burns through its energy reserves (carbohydrates, lipids) at an accelerated rate in a futile attempt to restore the proton gradient, generating excess heat.

-

Oxidative Stress: At higher concentrations, the over-reduction of the ETC can lead to the generation of reactive oxygen species (ROS), causing secondary damage to cellular components.

The culmination of these effects is a complete collapse of the plant's energy metabolism, leading to rapid tissue necrosis and death.

Secondary Mechanisms of Action

While mitochondrial uncoupling is the primary herbicidal mechanism, dinoterb also exhibits inhibitory effects on photosynthesis.[2] At higher concentrations, it can act as an inhibitor of the Hill reaction in chloroplasts, blocking the electron transport chain near photosystem II, prior to plastoquinone.[2] This dual-action contributes to its overall phytotoxicity, shutting down both respiratory and photosynthetic energy production. A related compound, 4,6-dinitro-o-cresol (DNOC), has been shown to inhibit electron transport between the primary electron acceptor of Photosystem II and the plastoquinone pool.[13]

Experimental Validation of the Uncoupling Mechanism

The uncoupling activity of dinoterb can be empirically validated through a series of well-established biochemical assays using isolated plant mitochondria.

Diagram: Experimental Workflow for Assessing Mitochondrial Uncoupling

Caption: Workflow for isolating plant mitochondria and validating the uncoupling effects of dinoterb.

Protocol 1: Measuring Oxygen Consumption Rate (OCR)

This protocol uses an oxygen electrode (e.g., a Clark-type electrode or a high-throughput system like Seahorse XF) to measure real-time oxygen consumption by isolated mitochondria.[14][15][16] Uncoupling agents are expected to dramatically increase the rate of oxygen consumption.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from fresh plant tissue (e.g., etiolated seedlings, potato tubers) using differential centrifugation in an appropriate isolation buffer.

-

Reaction Setup: Add isolated mitochondria to a reaction chamber containing a respiration buffer (e.g., mannitol, sucrose, KH₂PO₄, MgCl₂, HEPES, BSA).

-

Substrate Addition: Initiate basal respiration (State 2) by adding a respiratory substrate such as succinate or a combination of malate and pyruvate.

-

State 3 Respiration: Induce phosphorylating respiration (State 3) by adding a limited amount of ADP. A sharp increase in OCR should be observed as ATP synthase is activated.[17]

-

State 4 Respiration: Once the ADP is consumed, respiration will slow to the non-phosphorylating State 4 rate.[17]

-

Dinoterb Addition: Introduce dinoterb (typically from a DMSO stock) into the chamber.

-

Data Analysis: Observe a rapid and sustained increase in OCR that exceeds the State 3 rate. This demonstrates that respiration has been uncoupled from the constraint of ATP synthesis. For comparison, a known uncoupler like FCCP can be used as a positive control.[17]

Protocol 2: Quantifying ATP Synthesis

This assay directly measures the inhibition of ATP production caused by dinoterb. The luciferin-luciferase bioluminescence assay is a highly sensitive method for this purpose.

Methodology:

-

Reaction Setup: In a 96-well plate suitable for luminescence, combine isolated mitochondria, respiration buffer, respiratory substrates (malate/pyruvate or succinate), and ADP.

-

Treatment: Add varying concentrations of dinoterb or a vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15-30 minutes) to allow for ATP synthesis.

-

Lysis & Detection: Stop the reaction and release the synthesized ATP using a lysis agent (e.g., TCA or a commercial cell lysis reagent). Add a luciferin-luciferase reagent to the lysate.

-

Measurement: Immediately measure the resulting luminescence using a plate reader. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Compare the luminescence signals from dinoterb-treated samples to the control. A dose-dependent decrease in ATP production is the expected outcome, which can be used to calculate an IC₅₀ value.

Quantitative Analysis and Pathway Visualization

The effects of dinitrophenol herbicides are dose-dependent. At low concentrations, they act as uncouplers, while at higher concentrations, they can directly inhibit ETC components.[2]

Table 1: Summary of Expected Quantitative Effects of Dinoterb on Plant Mitochondria

| Parameter Measured | Effect of Dinoterb Treatment | Typical Assay Method |

| Oxygen Consumption Rate (OCR) | Significant Increase | Oxygen Electrode / Seahorse XF Analyzer |

| ATP Synthesis Rate | Significant Decrease | Luciferin-Luciferase Assay |

| Mitochondrial Membrane Potential | Decrease (Dissipation) | Fluorescent Dyes (e.g., JC-1, TMRM) |

| Respiratory Control Ratio (RCR) | Decrease / Abolition | Ratio of State 3 / State 4 OCR |

Diagram: Mechanism of Dinoterb-Mediated Uncoupling

Caption: Dinoterb acts as a proton shuttle, dissipating the proton gradient required for ATP synthesis.

Conclusion and Future Perspectives

This compound (dinoterb) exerts its potent herbicidal effects primarily by acting as an uncoupler of oxidative phosphorylation. By functioning as a protonophore, it collapses the mitochondrial proton-motive force, leading to a halt in ATP synthesis and a surge in oxygen consumption, culminating in a catastrophic energy deficit for the plant cell. This mechanism, while effective, is non-selective and poses significant risks, which has led to its regulatory restriction.

The study of dinoterb and other dinitrophenols continues to provide invaluable insights into mitochondrial function and dysfunction. For researchers, these compounds remain powerful tools for probing the bioenergetics of chemiosmotic processes. For drug development professionals, understanding the profound systemic effects of uncoupling agents underscores the critical importance of mitochondrial toxicity screening in safety pharmacology. Future research may focus on designing more selective uncouplers that could potentially be harnessed for novel therapeutic or agricultural applications, targeting specific mitochondrial carriers or proteins to achieve a more controlled effect.

References

- AERU. (n.d.). Dinoterb (Ref: LS 63133).

- National Center for Biotechnology Information. (n.d.). Dinoterb. PubChem Compound Database.

- Rurek, M., et al. (2023). High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria. BMC Plant Biology.

- Fletcher, N. M., et al. (2012). Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. Fertility and Sterility, 97(3), 729-33.

- Dr.Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?

- Rurek, M., et al. (2023). High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria. Semantic Scholar.

- Rurek, M., et al. (2023). High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria. ResearchGate.

- Sadowska, M., et al. (2021). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. MDPI.

- Vianello, A., et al. (2001). The discovery of an uncoupling mitochondrial protein in plants. Bioscience Reports, 21(2), 195-200.

- AERU. (n.d.). Dinoterb acetate. University of Hertfordshire.

- FAO AGRIS. (n.d.). High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria.

- Wikipedia. (n.d.). Dinoterb.

- ResearchGate. (n.d.). Oxygen consumption rate (OCR) was measured for mitochondria isolated...

- ResearchGate. (n.d.). 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation...

- Ahmad, Z. (2016). ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Chemical Reviews, 116(3), 1400-1436.

- Quora. (2021). Would 2,4-dinitrophenol (DNP) decrease proton gradient across the inner mitochondrial membrane?

- Borecky, J., et al. (2001). Mitochondrial uncoupling proteins in mammals and plants. Bioscience Reports, 21(2), 201-211.

- Wikipedia. (n.d.). Protonophore.

- Starkov, A. A., & Wallace, K. B. (2020). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Biochemistry (Moscow), 85(Suppl 1), S216–S229.

- Wikipedia. (n.d.). Dinoseb.

- van Rensen, J. J. S., & Hobe, J. H. (1979). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis. Zeitschrift für Naturforschung C, 34(11), 1021-1023.

- National Center for Biotechnology Information. (1995). Toxicological Profile for Dinitrophenols.

Sources

- 1. Dinoterb (Ref: LS 63133) [sitem.herts.ac.uk]

- 2. Dinoterb | C10H12N2O5 | CID 14994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dinoterb - Wikipedia [en.wikipedia.org]

- 4. Dinoseb - Wikipedia [en.wikipedia.org]

- 5. CAS 1420-07-1: Dinoterb | CymitQuimica [cymitquimica.com]

- 6. Dinoterb acetate [sitem.herts.ac.uk]

- 7. droracle.ai [droracle.ai]

- 8. Protonophore - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells [mdpi.com]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

mitochondrial uncoupling activity of 4-tert-Butyl-2,6-dinitrophenol

An In-Depth Technical Guide to the Mitochondrial Uncoupling Activity of 4-tert-Butyl-2,6-dinitrophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (TB-DNP), a classical chemical protonophore and mitochondrial uncoupling agent. We delve into its mechanism of action, drawing parallels with the well-characterized 2,4-dinitrophenol (DNP), and present a detailed framework for its in-vitro characterization. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately quantify the bioenergetic effects of TB-DNP. The protocols herein are structured as self-validating systems, emphasizing the causality behind experimental design to ensure robust and reproducible data generation.

Introduction to Mitochondrial Uncoupling

Mitochondrial oxidative phosphorylation (OXPHOS) is the primary source of cellular ATP. The process involves the transfer of electrons through the Electron Transport Chain (ETC) complexes, which simultaneously pump protons (H+) from the mitochondrial matrix to the intermembrane space. This action establishes a proton-motive force, composed of an electrical potential and a pH gradient, across the inner mitochondrial membrane (IMM). The energy stored in this gradient is harnessed by ATP synthase to phosphorylate ADP to ATP as protons flow back into the matrix.

Mitochondrial uncoupling is the dissociation of ETC activity from ATP synthesis.[1] This occurs when protons re-enter the mitochondrial matrix bypassing the ATP synthase.[2] The energy from the proton gradient is consequently dissipated as heat rather than being converted into chemical energy in the form of ATP.[3] Chemical uncouplers are typically lipophilic weak acids, known as protonophores, that facilitate this proton leak across the IMM.[4][5] this compound is a member of the dinitrophenol family of compounds, which are potent mitochondrial uncouplers.[6] Understanding its specific activity is crucial for its application in metabolic research and as a tool to probe mitochondrial function.

Chemical Profile and Mechanism of Action

This compound is a yellow crystalline organic compound.[7][8] Its structure is key to its function as a protonophore. The acidic phenolic hydroxyl group can be deprotonated, while the lipophilic nature of the molecule, enhanced by the tert-butyl group, allows it to diffuse across the lipid-rich inner mitochondrial membrane.[7]

| Property | Value | Reference |

| IUPAC Name | This compound | [9] |

| CAS Number | 4097-49-8 | [7][9][10] |

| Molecular Formula | C₁₀H₁₂N₂O₅ | [7][8][9] |

| Molecular Weight | 240.21 g/mol | [8][9] |

| Appearance | Yellow crystalline solid | [7][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [7] |